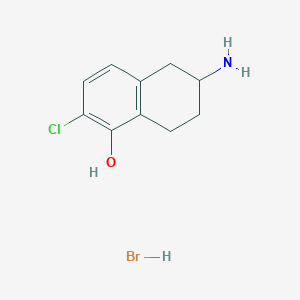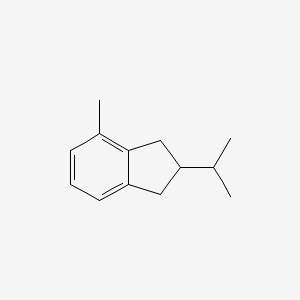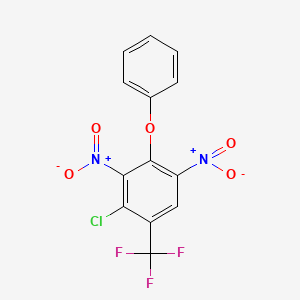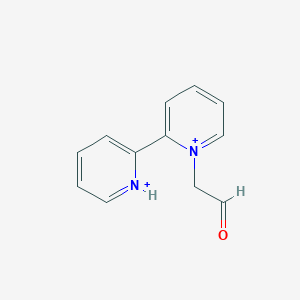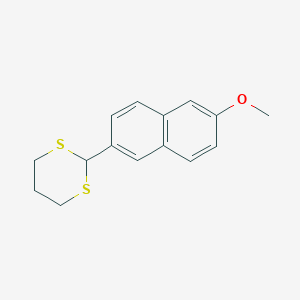
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane is an organic compound that features a naphthalene ring substituted with a methoxy group and a dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a thioacetalization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or hydrocarbon derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane involves its interaction with specific molecular targets, such as enzymes and receptors. The dithiane moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanamide: This compound shares the naphthalene core and methoxy substitution but differs in the functional group attached to the naphthalene ring.
2-(6-Methoxynaphthalen-2-yl)propanenitrile: Similar in structure but contains a nitrile group instead of the dithiane moiety.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
特性
CAS番号 |
65726-27-4 |
|---|---|
分子式 |
C15H16OS2 |
分子量 |
276.4 g/mol |
IUPAC名 |
2-(6-methoxynaphthalen-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C15H16OS2/c1-16-14-6-5-11-9-13(4-3-12(11)10-14)15-17-7-2-8-18-15/h3-6,9-10,15H,2,7-8H2,1H3 |
InChIキー |
QARFYMURFRZJJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3SCCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
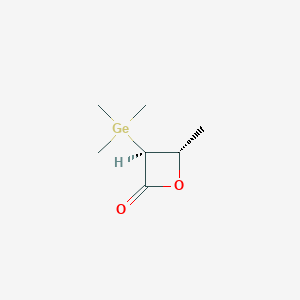
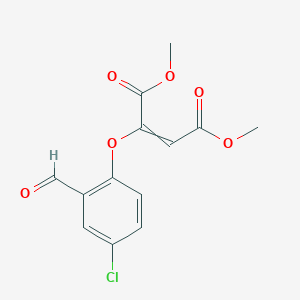
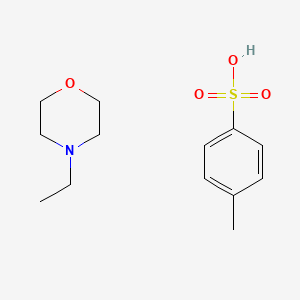

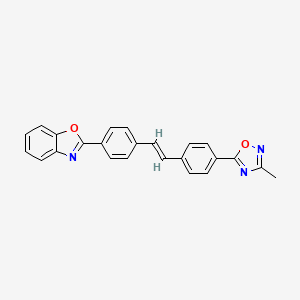
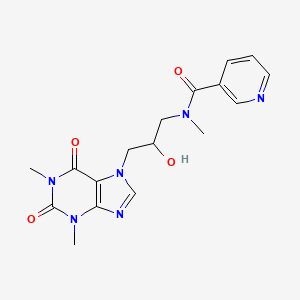
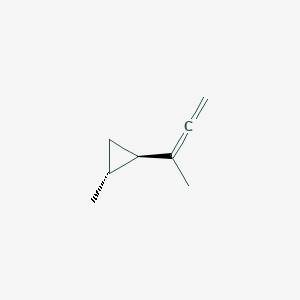
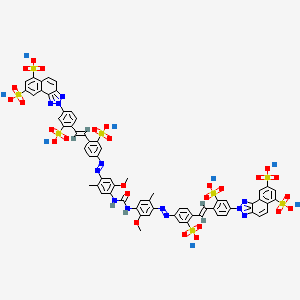
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
